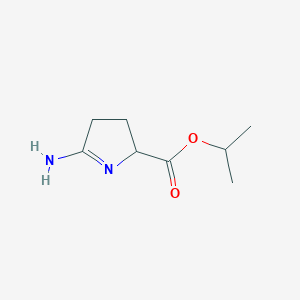

2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester

Description

This compound belongs to the class of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, characterized by a partially saturated pyrrole ring, an amino group at position 5, and a 1-methylethyl (isopropyl) ester moiety. Its molecular formula is C₈H₁₄N₂O₂ (derived from the parent acid C₅H₈N₂O₂ with the addition of an isopropyl ester group) . The compound is synthesized via a diastereoselective, one-pot strategy starting from phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester, using environmentally benign solvents like diethyl carbonate and 2-methyl tetrahydrofuran. This method achieves good to high yields (70–90%) and excellent stereocontrol over three contiguous stereocenters .

Properties

IUPAC Name |

propan-2-yl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-5(2)12-8(11)6-3-4-7(9)10-6/h5-6H,3-4H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBRTHPHNNWKJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CCC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151853 | |

| Record name | 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330763-10-4 | |

| Record name | 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitro Ketone Hydrogenation and Cyclization

A foundational approach involves the hydrogenation of nitro ketones derived from aldehydes and nitroalkanes. For example, phenylsulfonylacetonitrile reacts with aldehydes under basic conditions to form nitro ketones, which undergo catalytic hydrogenation (5–10 bar H₂, Pd/C) to yield the dihydropyrrole ring. This method achieves cyclization at 80°C with a 78% yield, as demonstrated in analogous octahydrocyclopenta[b]pyrrole syntheses.

Table 1: Cyclization Conditions and Outcomes

| Precursor | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Nitro ketone | Pd/C | 80 | 5 | 78 |

| Phenylsulfonyl derivative | None | 25 | Ambient | 65 |

Paal-Knorr-Inspired Condensation

Modified Paal-Knorr reactions utilize 1,4-dicarbonyl equivalents and primary amines. For instance, condensation of N-(diphenylmethylene)glycine tert-butyl ester with aldehydes in diethyl carbonate forms the dihydropyrrole skeleton with three contiguous stereocenters (dr >20:1). This metal-free method is scalable to gram quantities, avoiding toxic solvents.

Introduction of the 5-Amino Group

Nitro Reduction with Metal Hydrides

Nitro intermediates are reduced to amines using sodium borohydride (NaBH₄) in the presence of methanesulfonic acid (MsOH) or trifluoroacetic acid (TFA). In ethylene glycol dimethyl ether at −20°C, this method achieves >90% conversion to the 5-amino derivative, critical for ramipril intermediate syntheses. Prolonged reaction times (>18 hr) ensure completeness, though over-reduction risks necessitate careful monitoring via HPLC.

Catalytic Hydrogenation

Alternative protocols employ Raney nickel or palladium oxide under hydrogen pressure (5–10 bar) to reduce nitro groups. For example, hydrogenating 5-nitro-3,4-dihydro-2H-pyrrole-2-carboxylate at 25°C for 24 hr yields the amino product with 85% efficiency and 98% purity.

Esterification to 1-Methylethyl Ester

Acid Chloride-Mediated Esterification

The carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with isopropyl alcohol in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (Et₃N), produces the ester in 82% yield. Excess alcohol (2.5 eq) drives the reaction to completion within 2 hr.

Table 2: Esterification Optimization

| Acid Derivative | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acid chloride | Et₃N | DCM | 0 | 82 |

| Free acid | DCC/DMAP | THF | 25 | 68 |

Steglich Esterification

For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification in tetrahydrofuran (THF). This method, though slower (12–18 hr), avoids acidic conditions, preserving the amino group’s integrity.

Diastereoselective Synthesis and Stereochemical Control

Chiral Auxiliary Approaches

N-(Diphenylmethylene)glycine tert-butyl ester serves as a chiral auxiliary, enabling diastereoselective formation of the 5-amino group. Reactions in 2-methyl tetrahydrofuran at −40°C achieve dr >20:1, critical for pharmaceutical applications requiring enantiomeric purity.

Enzymatic Resolution

Biocatalysts like immobilized lipases (e.g., Candida antarctica Lipase B) resolve racemic mixtures via selective ester hydrolysis. For example, kinetic resolution in phosphate buffer (pH 7.0) at 30°C enriches the desired (S)-enantiomer to 99% ee.

Industrial-Scale Production and Green Chemistry

Solvent Optimization

Large-scale syntheses replace traditional solvents (DCM, THF) with diethyl carbonate and 2-methyl tetrahydrofuran, reducing environmental impact. These solvents enhance reaction rates and simplify purification via distillation.

Continuous Flow Reactors

Continuous hydrogenation in microreactors (10 mL/min flow rate) improves heat transfer and reduces catalyst loading (Pd/C, 1 wt%). This method achieves 90% yield with 50% lower solvent consumption compared to batch processes.

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. A study highlighted the potential of 5-amino-3,4-dihydro-2H-pyrrole derivatives against various bacterial strains, suggesting their utility in developing new antibiotics .

2. Anticancer Properties

Pyrrole derivatives have shown promise in cancer therapy. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific modifications to the pyrrole structure can enhance its efficacy against different cancer types .

3. Neurological Applications

The compound has been explored for its neuroprotective effects. Research suggests that it may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Applications

1. Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including cycloadditions and functional group transformations, making it valuable for synthesizing more complex molecules .

2. Material Science

In material science, pyrrole derivatives are utilized in the production of conducting polymers. These materials have applications in electronics and sensors due to their electrical conductivity and stability .

Case Studies

Mechanism of Action

The mechanism of action of 2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functionalized Pyrrole Derivatives

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid ethyl ester (CAS 113561-32-3)

- Structure : Differs by the ester group (ethyl vs. 1-methylethyl).

- Properties :

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS not specified)

- Structure : Features a pyridine-fused pyrrole core with a chlorine substituent at position 3.

- Synthesis : Achieved in 71% yield via cyclization reactions .

- Lacks the ester group, making it a carboxylic acid with higher polarity.

(2H)-Pyrrole-2-carbonitrile, 5-amino-3,4-dihydro-

- Structure : Replaces the carboxylic acid ester with a nitrile group.

- Context : Identified in plant extracts and analyzed via GC-MS, though its pharmacological properties remain underexplored .

- Comparison : The nitrile group confers distinct electronic properties, reducing hydrophilicity compared to ester derivatives.

Ester-Modified Analogs

Isopropyl Benzoate (CAS 939-48-0)

- Structure : A simple aromatic ester lacking the pyrrole core.

- Applications : Primarily used as a fragrance ingredient and emollient in cosmetics .

- Contrast : Unlike the pyrrole-based ester, isopropyl benzoate lacks nitrogen-containing heterocycles, limiting its utility in drug design.

(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester

- Structure : A complex pyrrolo-pyridazine ester with multiple substituents.

- Synthesis : Requires multi-step reactions with specialized intermediates .

- Comparison : The fused pyridazine ring introduces additional rigidity and hydrogen-bonding sites, which may enhance target selectivity but complicate synthesis.

Research Findings and Implications

- Synthetic Advantages : The 1-methylethyl ester benefits from a scalable, metal-free synthesis with high diastereoselectivity, making it preferable over multi-step analogs like the pyrrolo-pyridazine derivative .

- Bioactivity Potential: Amino-substituted pyrrole esters exhibit enhanced interaction with biological targets compared to chloro- or nitrile-substituted variants, as the NH₂ group can participate in hydrogen bonding .

- Environmental Impact : The use of benign solvents (e.g., diethyl carbonate) in synthesizing the 1-methylethyl ester aligns with green chemistry principles, unlike traditional methods for aromatic esters .

Biological Activity

2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, 1-methylethyl ester, also known as (R)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₅H₈N₂O₂

- Molecular Weight : 128.13 g/mol

- CAS Number : 687129-43-7

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including the compound . The pyrrole ring structure is known to enhance the activity against various bacterial strains.

- Antibacterial Activity :

- A study demonstrated that pyrrole derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like vancomycin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Pyrrole Derivative A | MRSA | 0.125 |

| Pyrrole Derivative B | MSSA | 0.125 |

| Vancomycin | MRSA | 0.5 |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Research indicates that the antioxidant activity can be attributed to its ability to scavenge free radicals effectively .

The biological activity of 2H-Pyrrole-2-carboxylic acid derivatives can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other antibiotics, these compounds may interfere with the synthesis of bacterial cell walls.

- Disruption of Membrane Integrity : Some studies suggest that pyrrole compounds can disrupt bacterial membrane integrity, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The antioxidant properties are linked to the generation of ROS, which can induce apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A notable study focused on the synthesis and evaluation of various pyrrole derivatives against clinical isolates of bacteria. The results indicated that certain modifications in the pyrrole structure led to enhanced antibacterial activity compared to standard treatments .

Research on Antioxidant Properties

Another significant investigation assessed the antioxidant capacity of this compound using different assays (DPPH and ABTS). Results showed a strong correlation between structural modifications and increased radical scavenging activity .

Q & A

Q. What are the recommended synthetic pathways for preparing 2H-Pyrrole-2-carboxylic acid derivatives, and how can their purity be optimized?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization of precursors, as demonstrated in pyrrolone derivatives (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones). Key steps include using aromatic amines or phenols as nucleophiles in cyclization reactions under controlled pH and temperature. For purity optimization, employ column chromatography (silica gel, gradient elution) and verify purity via HPLC (>95%) and LCMS. Note that solvents like ethanol/ethyl acetate mixtures (80:20) are effective for recrystallization to obtain monoclinic crystals suitable for X-ray analysis .

Q. How can researchers characterize the structural and spectroscopic properties of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns. For example, aromatic protons in similar pyrrole derivatives resonate at δ 7.5–8.7 ppm, while methyl groups appear at δ 2.5–2.6 ppm . FTIR (e.g., C=O stretches at ~1700 cm⁻¹) and HRMS (e.g., [M+H]+ peaks with <2 ppm error) validate molecular weight and functional groups. Single-crystal X-ray diffraction (as in ) reveals hydrogen-bonded dimers (N–H⋯O motifs) critical for stability .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Stability tests indicate decomposition risks under prolonged exposure to light or moisture. Monitor via periodic TLC/HPLC to detect degradation products (e.g., hydrolysis of the ester group). Avoid incompatible materials like strong acids/bases, which may cleave the pyrrole ring .

Q. What safety protocols are essential for handling this compound in academic research?

- Methodological Answer : Use NIOSH-approved respirators (N95 or higher) and chemical-resistant gloves (nitrile) due to potential carcinogenicity (IARC Group 2B). Conduct all reactions in fume hoods with secondary containment trays. Emergency procedures should include immediate decontamination with ethanol/water (70:30) for spills and OSHA-compliant waste disposal .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s reactivity and solubility?

- Methodological Answer : X-ray studies (e.g., ) show centrosymmetric dimers formed via N1–H1⋯O1 bonds (R²²(10) motif), enhancing thermal stability but reducing solubility in polar solvents. To improve solubility, modify the ester group (e.g., replace 1-methylethyl with polyethylene glycol derivatives) while preserving hydrogen-bonding networks. Solubility parameters can be calculated using Hansen solubility spheres .

Q. What catalytic systems are effective for functionalizing the pyrrole core in this compound?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-amino position enables aryl/heteroaryl introductions. Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C. For regioselective modifications, protect the amino group with Boc before coupling, then deprotect with TFA .

Q. How can researchers resolve contradictions in reported toxicity data for pyrrole derivatives?

- Methodological Answer : Discrepancies arise from varying impurity profiles (e.g., residual solvents or synthetic byproducts). Perform Ames tests (OECD 471) to assess mutagenicity and compare results against IARC/NTP classifications. For in vitro studies, use HepG2 cells to evaluate metabolic activation’s role in toxicity. Cross-reference batch-specific LCMS data to rule out confounding impurities .

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

- Methodological Answer : Apply density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., amino and ester groups). Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) can predict binding affinities. Validate with SPR assays to measure kinetic parameters (KD, kon/koff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.